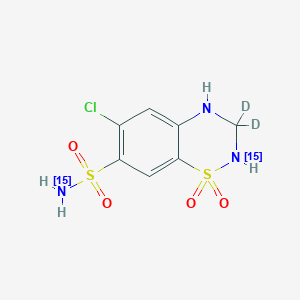

Hydrochlorothiazide-D2, 15N2

Description

Properties

IUPAC Name |

6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3D2,9+1,11+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUFKLXOESDKRF-RQWOTPKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(NC2=CC(=C(C=C2S(=O)(=O)[15NH]1)S(=O)(=O)[15NH2])Cl)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Hydrochlorothiazide-D2, 15N2 in Bioanalytical Research

Executive Summary

Hydrochlorothiazide-D2, 15N2 is a high-fidelity Stable Isotope Labeled (SIL) analog of the diuretic agent Hydrochlorothiazide (HCTZ). It is engineered by substituting two hydrogen atoms with Deuterium (

This specific isotopic configuration results in a mass shift of approximately +4 Daltons relative to the unlabeled drug. Its primary utility is as an Internal Standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Unlike generic deuterated standards, the inclusion of

Chemical Profile & Stability[1][2][3][4][5][6][7]

Physicochemical Specifications[4][6]

| Property | Specification |

| Compound Name | Hydrochlorothiazide-D2, 15N2 |

| Parent Drug | Hydrochlorothiazide (HCTZ) |

| Chemical Formula | C |

| Molecular Weight | ~301.7 g/mol (vs. 297.7 g/mol for unlabeled) |

| Mass Shift | +4 Da (Nominal) |

| Solubility | Soluble in Methanol, DMSO, Acetone; sparingly soluble in water. |

| pKa | 7.9 and 9.2 (Acidic sulfonamide protons) |

The "Cross-Talk" Mitigation Mechanism

A critical reason for selecting the D2, 15N2 variant over a simpler D2 variant lies in the isotopic distribution of Chlorine.

-

Natural HCTZ: Contains Chlorine (

Cl and -

The Problem: If you use a +2 Da IS (e.g., HCTZ-D2), the M+2 peak of the analyte (high concentration) will appear in the IS channel, artificially inflating the IS signal.

-

The Solution: Hydrochlorothiazide-D2, 15N2 shifts the mass by +4 Da , moving the IS signal clear of the analyte's significant isotopic envelope.

Bioanalytical Application: LC-MS/MS Protocol

The following protocol is a self-validating system designed for high-throughput quantification of HCTZ in human plasma. It utilizes Negative Ion Mode (ESI-) due to the acidic nature of the sulfonamide group.

Experimental Workflow Diagram

Figure 1: Optimized bioanalytical workflow for HCTZ quantification using Protein Precipitation (PPT).

Detailed Methodology

Step 1: Stock Preparation

-

Analyte Stock: Dissolve unlabeled HCTZ in Methanol (1 mg/mL).

-

IS Stock: Dissolve Hydrochlorothiazide-D2, 15N2 in Methanol (1 mg/mL).

-

Working IS Solution: Dilute IS stock to ~500 ng/mL in 50% Methanol/Water. Note: Prepare fresh weekly to prevent any potential degradation, though 15N is stable.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL tube.

-

Add 10 µL of Working IS Solution (HCTZ-D2, 15N2). Vortex for 30s.

-

Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

-

Vortex vigorously for 1 min.

-

Centrifuge at 10,000 × g for 10 min at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial.

-

Add 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) to match initial mobile phase conditions (prevents peak fronting).

Step 3: LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 3 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to ~4.5 with Formic Acid). Ammonium acetate is preferred over pure formic acid in negative mode to stabilize deprotonation.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Ionization: Electrospray Ionization (ESI), Negative Mode.[1][2][3][4]

Step 4: MRM Transitions (Critical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| HCTZ | 296.0 [M-H]⁻ | 205.0 | 30 | 22 |

| HCTZ-D2, 15N2 | 300.0 [M-H]⁻ | 209.0 | 30 | 22 |

Note: The product ion 205.0 corresponds to the loss of the sulfonamide group. The IS product ion must be verified experimentally to ensure the label is retained in the fragment. If the label is on the lost sulfonamide, the IS transition would be 300 -> 205, which is less specific. The "209" product implies the labels are on the core benzothiadiazine ring.

Mechanistic Analysis: Matrix Effect Compensation

The primary reason for using a co-eluting SIL-IS is to correct for Matrix Effects (ME) . In ESI, phospholipids and other plasma components compete for charge in the ionization source.

Ion Suppression Logic Diagram

Figure 2: Mechanism of Matrix Effect Compensation. Because HCTZ-D2, 15N2 co-elutes perfectly with HCTZ, it experiences the exact same percentage of ion suppression from the matrix. Therefore, the ratio of Analyte/IS remains constant even if the absolute signal drops.

Troubleshooting & Quality Control

Deuterium Exchange (The "Back-Exchange" Risk)

Deuterium atoms placed on exchangeable positions (like -OH or -NH groups) can swap with Hydrogen atoms in the water-based mobile phase.

-

Risk: If D exchange occurs, the IS mass shifts from 300 back to 299 or 298, causing signal loss in the IS channel and potential interference.

-

Advantage of 15N: Nitrogen-15 is non-exchangeable.[5]

-

Protocol Check: If using D2, 15N2, ensure the D labels are on the carbon backbone of the ring, not the sulfonamide nitrogen. If the D is on the nitrogen, keep autosampler temperature at 4°C and minimize time in aqueous solution.

Cross-Talk Verification

Run a "Blank + IS" sample and a "High Standard (ULOQ) without IS" sample.

-

Blank + IS: Should show signal in IS channel, zero in Analyte channel.

-

ULOQ (No IS): Should show signal in Analyte channel, zero in IS channel.

-

If ULOQ shows signal in IS channel: The mass shift (+4 Da) is insufficient, or the resolution is too low. The +4 Da shift of this specific isotope usually eliminates this issue compared to +2 Da isotopes.

-

References

-

V. L. S. Ramos et al. (2025).[6] Rapid Determination of Hydrochlorothiazide in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.

-

N. V. Shah et al. (2023). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. MDPI.

-

H. Patel et al. (2011). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS. Frontiers in Pharmacology.

-

Acanthus Research . (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc.

Sources

- 1. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]

- 2. ijpsm.com [ijpsm.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isotopic Purity and Stability of Hydrochlorothiazide-D2, 15N2

This guide provides a comprehensive technical overview of Hydrochlorothiazide-D2, 15N2, a stable isotope-labeled (SIL) internal standard crucial for bioanalytical and pharmacokinetic studies. We will delve into the critical aspects of its isotopic purity and stability, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

The Critical Role of Stable Isotope-Labeled Standards in Pharmaceutical Analysis

In modern drug development, quantitative analysis of drugs and their metabolites in biological matrices is paramount.[1] Stable isotope-labeled compounds, such as Hydrochlorothiazide-D2, 15N2, serve as ideal internal standards for mass spectrometry-based bioanalysis.[2][3] By introducing a known quantity of the SIL analog into a sample, researchers can accurately and precisely quantify the unlabeled drug, compensating for variations in sample preparation and instrument response.[1][4] The key to the successful use of these standards lies in their high isotopic purity and proven stability.

Hydrochlorothiazide, a thiazide diuretic, is widely prescribed for hypertension and edema.[5][6][7][8] Its chemical formula is C7H8ClN3O4S2, and its structure features a benzothiadiazine backbone.[7][8][9] The labeled analog, Hydrochlorothiazide-D2, 15N2, incorporates two deuterium atoms and two nitrogen-15 atoms, resulting in a distinct mass shift that allows it to be differentiated from the endogenous compound by a mass spectrometer.[10]

Synthesis and Structural Confirmation of Hydrochlorothiazide-D2, 15N2

The synthesis of Hydrochlorothiazide-D2, 15N2 involves the incorporation of stable isotopes into the molecular structure. This can be achieved through various methods, such as starting with isotopically enriched precursors or through hydrogen-deuterium exchange reactions on the parent molecule or a late-stage intermediate.[11][12][13]

The precise placement of the isotopic labels is critical and must be confirmed through rigorous analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the primary tools for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the overall structure of the molecule. The absence of signals at specific chemical shifts in the ¹H NMR spectrum, coupled with corresponding changes in the ¹³C NMR spectrum, can confirm the positions of deuterium incorporation.[14][15] ¹⁵N NMR or indirect detection methods can verify the successful incorporation of the nitrogen-15 isotopes.[15]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement of the labeled compound, confirming the overall isotopic enrichment.[16] The observed mass should correspond to the theoretical mass of the molecule with the incorporated stable isotopes.

Assessing Isotopic Purity: A Cornerstone of Quantitative Accuracy

The isotopic purity of an SIL standard is a measure of the percentage of the molecule that contains the desired isotopic labels. High isotopic purity is essential to prevent cross-contribution to the signal of the unlabeled analyte, which could lead to inaccurate quantification.

Mass Spectrometry for Isotopic Enrichment Determination

Mass spectrometry is the definitive technique for determining isotopic enrichment.[16][17] The method involves analyzing the isotopic cluster of the molecular ion and comparing the observed distribution to the theoretical distribution.

Key Considerations for MS-based Isotopic Purity Analysis:

-

High-Resolution Instrumentation: Time-of-flight (TOF) or Orbitrap mass analyzers are preferred due to their high resolving power, which allows for the separation of isotopologues with very small mass differences.[16]

-

Absence of Interfering Ions: The analysis must be free from any co-eluting species that could contribute to the isotopic cluster of the SIL standard.

-

Data Analysis: The isotopic distribution is calculated by integrating the peak areas of each isotopologue in the mass spectrum. The percentage of the desired labeled species is then determined.

| Parameter | Typical Specification | Rationale |

| Isotopic Enrichment (for D2, 15N2) | > 98% | Minimizes signal contribution to the unlabeled analyte's mass channel. |

| Unlabeled Hydrochlorothiazide | < 0.5% | Prevents overestimation of the analyte concentration. |

| Other Isotopologues (e.g., D1, 15N1) | < 1.5% | Ensures the majority of the internal standard has the correct mass. |

Experimental Protocol: Isotopic Purity by LC-HRMS

-

Sample Preparation: Prepare a solution of Hydrochlorothiazide-D2, 15N2 in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

-

LC-MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is typically used for hydrochlorothiazide analysis.[18]

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is a common mobile phase.[18]

-

MS System: A high-resolution mass spectrometer capable of accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

-

Data Acquisition: Acquire full-scan mass spectra over a mass range that includes the isotopic cluster of Hydrochlorothiazide-D2, 15N2.

-

Data Processing:

-

Extract the ion chromatogram for the labeled compound.

-

From the mass spectrum of the chromatographic peak, determine the area of each isotopologue peak.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Ensuring the Stability of Hydrochlorothiazide-D2, 15N2

The stability of an SIL internal standard is as crucial as its purity. Degradation of the standard can lead to a decrease in its concentration, resulting in an overestimation of the analyte. Stability studies are performed to establish appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[19] It involves subjecting the compound to harsh conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.[19][20] Studies have shown that hydrochlorothiazide is susceptible to degradation under basic and oxidative conditions, and to a lesser extent, acidic and thermal stress.[19][20][21]

Typical Forced Degradation Conditions for Hydrochlorothiazide:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 48 hours.

-

Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the material. Samples are stored at the specified temperature and humidity and are analyzed at predetermined time points.

| Storage Condition | Typical Duration |

| -20°C | 24 months |

| 2-8°C | 12 months |

| Room Temperature (25°C/60% RH) | 6 months |

Experimental Protocol: Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is one that can separate the parent compound from its degradation products, ensuring that the assay is specific for the intact molecule.[22][23]

-

Method Development: Develop an HPLC-UV method that provides good resolution between hydrochlorothiazide and its known impurities and degradation products. A C18 column with a mobile phase of methanol and a pH 3.2 buffer has been shown to be effective.[18]

-

Forced Degradation Sample Analysis:

-

Subject Hydrochlorothiazide-D2, 15N2 to the forced degradation conditions outlined above.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples using the developed HPLC-UV method.

-

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main hydrochlorothiazide peak in the stressed samples. This ensures that no degradation products are co-eluting.

-

Long-Term Stability Sample Analysis:

-

At each time point, retrieve a sample from the stability chamber.

-

Allow the sample to equilibrate to room temperature.

-

Prepare a solution of the sample and analyze it using the validated stability-indicating method.

-

Compare the purity of the aged sample to that of a freshly prepared sample.

-

Caption: Workflow for Stability Assessment of Hydrochlorothiazide-D2, 15N2.

Practical Considerations for Use in a Regulated Environment

When using Hydrochlorothiazide-D2, 15N2 in studies that will be submitted to regulatory agencies, it is crucial to ensure that the material is of high quality and is well-characterized.

-

Certificate of Analysis (CoA): The SIL standard should be accompanied by a comprehensive CoA that includes its identity, purity, isotopic enrichment, and any known impurities.

-

Good Manufacturing Practice (GMP): For use in clinical trials, it is often required that the SIL standard be manufactured under GMP conditions.[24]

-

Method Validation: The bioanalytical method utilizing the SIL standard must be fully validated according to regulatory guidelines (e.g., FDA, EMA).

Conclusion

Hydrochlorothiazide-D2, 15N2 is an indispensable tool for the accurate quantification of hydrochlorothiazide in biological samples. Its utility is directly dependent on its isotopic purity and stability. This guide has outlined the critical technical aspects and provided detailed methodologies for the assessment of these key quality attributes. By adhering to these principles and protocols, researchers and drug development professionals can ensure the generation of reliable and high-quality data in their studies.

References

- Patel, Y., et al. (2016). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. Journal of Taibah University Medical Sciences.

- Guna Mallikarjuna, et al. (2022). Forced Degradation Studies for Telmisartan and Hydrochlorothiazide.

-

Scribd. (n.d.). Hydrochlorothiazide Chemical Analysis Guide. Retrieved from [Link]

- ResearchGate. (n.d.). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. International Journal of Drug Delivery Technology.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets.

-

Pharmaffiliates. (n.d.). Hydrochlorothiazide-impurities. Retrieved from [Link]

- Gómez-Pérez, G., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry.

- Daniels, S. L., & Vanderwielen, A. J. (1981). Stability-indicating assay for hydrochlorothiazide. Journal of Pharmaceutical Sciences.

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

- Olsen, B. A., et al. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide. Journal of Pharmaceutical Sciences.

- Sznitowska, M., et al. (2021). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules.

- International Journal of Pharmacy and Technology. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form.

- MDPI. (n.d.).

- National Institutes of Health. (n.d.). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins.

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

- PhaRxmon Consulting LLC. (n.d.). Purification and Identi®cation of an Impurity in Bulk Hydrochlorothiazide.

- Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal.

- ResearchGate. (n.d.). Synthesis of 13C and 15N isotope labeled triazine inhibitors for the mechanistic study of dihydropteridine reductase.

- ResearchGate. (n.d.).

- American Chemical Society. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews.

- National Institutes of Health. (n.d.). Applications of stable isotopes in clinical pharmacology.

- ResearchGate. (n.d.). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)

- National Institutes of Health. (2022).

- International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DO.

- University of Toronto. (n.d.). New developments in isotope labeling strategies for protein solution NMR spectroscopy.

- Chemicals Knowledge Hub. (2023).

- Semantic Scholar. (n.d.). Quality Control of Hydrochlorothiazide Pharmaceuticals.

-

YouTube. (2025). What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone. Retrieved from [Link]

- ResearchGate. (n.d.). Recent Advances in the Synthesis of Deuterium‐Labeled Compounds.

- Portland Press. (n.d.).

- National Institutes of Health. (2023). Hydrochlorothiazide.

-

Wikipedia. (n.d.). Hydrochlorothiazide. Retrieved from [Link]

- ResearchGate. (n.d.). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins.

-

Wikipedia. (n.d.). Isotope-ratio mass spectrometry. Retrieved from [Link]

- Princeton University. (2017).

- ResearchGate. (n.d.). Chemical structure of hydrochlorothiazide.

-

Chemignition Laboratory. (2025). Hydrochlorothiazide: Structure, Properties, Uses, and Safety. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]

- 8. chemignition.com [chemignition.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrochlorothiazide-D2,15N2 - Acanthus Research [acanthusresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. almacgroup.com [almacgroup.com]

- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsm.com [ijpsm.com]

- 19. Forced Degradation Studies for Telmisartan and Hydrochlorothiazide - ProQuest [proquest.com]

- 20. austinpublishinggroup.com [austinpublishinggroup.com]

- 21. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stability-indicating assay for hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. japsonline.com [japsonline.com]

- 24. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Hydrochlorothiazide-D2, 15N2 certificate of analysis and supplier information

Executive Summary

In the high-stakes environment of regulated bioanalysis, the integrity of quantitative data hinges on the quality of the Internal Standard (IS). For Hydrochlorothiazide (HCTZ)—a Class IV BCS compound with poor solubility and variable matrix effects—using a generic analogue is insufficient. The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) that mirrors the analyte’s physicochemical behavior while providing a distinct mass spectral signature.

This guide details the technical specifications, sourcing, and application of Hydrochlorothiazide-D2, 15N2 , a specific isotopologue designed to eliminate ionization suppression and ensure regulatory compliance (FDA/EMA) in LC-MS/MS assays.

The Critical Role of SIL-IS in HCTZ Bioanalysis

Hydrochlorothiazide presents unique challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its sulfonamide moiety is prone to deprotonation in negative electrospray ionization (ESI-), but the signal is highly susceptible to suppression by phospholipids in plasma matrices.

Why Hydrochlorothiazide-D2, 15N2? While simple deuterated standards (e.g., HCTZ-D2) exist, they carry a risk: deuterium on exchangeable positions (like sulfonamide nitrogen) can be lost in aqueous mobile phases, leading to signal loss and cross-talk.

-

The D2, 15N2 Advantage: This isotopologue typically incorporates deuterium at the non-exchangeable C3 position and Nitrogen-15 within the ring structure or sulfonamide core.

-

Mass Shift (+4 Da): A +4 Dalton shift is optimal. It is sufficient to avoid isotopic overlap with the natural M+2 isotope of Chlorine (37Cl) present in the native analyte, ensuring zero "cross-talk" in the mass spectrometer.

Anatomy of a Certificate of Analysis (CoA)

A Certificate of Analysis for a reference standard is not merely a receipt; it is a legal document of identity and purity. When sourcing Hydrochlorothiazide-D2, 15N2, you must validate the following parameters to ensure ISO 17034 compliance.

Critical CoA Specifications

| Parameter | Specification | Technical Rationale |

| Chemical Name | Hydrochlorothiazide-D2, 15N2 | Must specify exact isotope positions (e.g., 3,3-d2-15N2). |

| Chemical Purity | ≥ 98.0% (HPLC) | Impurities can compete for ionization, even if they don't share the same mass. |

| Isotopic Enrichment | ≥ 98.0 atom % D; ≥ 98.0 atom % 15N | Low enrichment leads to "unlabeled" HCTZ in the IS, causing false positives in blank samples. |

| Identity (NMR/MS) | Conforms to Structure | 1H-NMR must confirm the absence of protons at the deuterated site (typically C3). |

| Residual Solvents | < 0.5% | Solvents like DMSO or Methanol can affect weighing accuracy. |

| Water Content | < 1.0% (Karl Fischer) | HCTZ is hygroscopic; excess water alters the effective concentration. |

Technical Specifications & Characterization

Understanding the structural integrity of your standard is paramount for method development.

Chemical Structure & Labeling Logic: The synthesis of HCTZ-D2, 15N2 typically involves the condensation of a 15N-labeled disulfonamide precursor with deuterated formaldehyde (CD2O). This locks the deuterium atoms at the C3 position of the thiadiazine ring, a non-exchangeable site that is stable in plasma and acidic mobile phases.

Visualization of the Synthesis & Labeling Pathway:

Figure 1: Conceptual synthesis pathway showing the incorporation of stable isotopes. D2 is introduced via formaldehyde at the C3 position, while 15N originates from the sulfonamide precursor.

Experimental Workflow: LC-MS/MS Optimization

To utilize Hydrochlorothiazide-D2, 15N2 effectively, the mass spectrometry parameters must be tuned to preserve the label during fragmentation.

Methodology:

-

Ionization Mode: Negative Electrospray (ESI-). HCTZ forms a stable [M-H]⁻ ion.

-

MRM Transitions:

-

Analyte (Native HCTZ): m/z 296.0 → 205.0

-

Internal Standard (HCTZ-D2, 15N2): m/z 300.0 → 209.0 (assuming retention of labels in the fragment).

-

Note: The transition 296→205 typically involves the loss of the thiadiazine ring elements. If the D2 label is on C3 (which is lost), the daughter ion may only retain the 15N labels. Always perform a product ion scan on the IS to confirm the dominant labeled fragment.

-

LC-MS/MS Decision Tree:

Figure 2: Step-by-step logic for optimizing the Internal Standard parameters on a Triple Quadrupole Mass Spectrometer.

Supplier Qualification & Sourcing

Sourcing "Hydrochlorothiazide-D2, 15N2" specifically can be challenging as inventory fluctuates. Below are verified suppliers and contingency options.

Primary Supplier (Exact Match):

-

Acanthus Research (Canada): Lists Hydrochlorothiazide-D2, 15N2 (Cat# HYC-16-001).[1] This is the most direct match for your request.

-

Verification: Ensure the CoA explicitly states the position of the labels.

-

Secondary Suppliers (High-Resonance Alternatives): If the specific D2, 15N2 isotopologue is out of stock, the 13C, 15N2, d2 variant is a superior alternative due to its higher mass shift (+5 Da), further reducing interference.

-

Aquigen Bio Sciences: Hydrochlorothiazide-13C, 15N2, d2.[2][3][4][5]

-

MedChemExpress (MCE): Hydrochlorothiazide-13C, 15N2, d2 (Cat# HY-B0252S3).

-

Sussex Research: Hydrochlorothiazide-13C, d2, 15N2.[2][3][4][5][6][7]

Procurement Checklist:

-

Request a sample CoA before purchase.

-

Verify the "Isotopic Enrichment" is >98% for each isotope.

-

Confirm the salt form (free base vs. sodium salt) matches your method requirements.

References

-

Acanthus Research. Hydrochlorothiazide-D2, 15N2 Product Specification. Acanthus Research Inc.[1] Link

-

MedChemExpress. Hydrochlorothiazide-13C,15N2,d2 Datasheet. MedChemExpress. Link

-

Ongas, et al. (2018).[8] LC–MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ABC Research Alert. Link

-

PubChem. Hydrochlorothiazide-13C,15N2,d2 Compound Summary. National Center for Biotechnology Information. Link

-

Shah, J. V., et al. (2017).[9] Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis. Link

Sources

- 1. Hydrochlorothiazide-D2,15N2 - Acanthus Research [acanthusresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hydrochlorothiazide-13C,15N2,d2 | CAS No: NA [aquigenbio.com]

- 4. Hydrochlorothiazide-13C,15N2,d2 | C7H8ClN3O4S2 | CID 119081208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sussex-research.com [sussex-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Hydrochlorothiazide in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of hydrochlorothiazide (HCTZ) in human plasma. The methodology employs Hydrochlorothiazide-D2, 15N2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high fidelity in quantification. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and chromatographic separation on a C18 reversed-phase column. The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.[1][2] This robust and reliable method is suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of hydrochlorothiazide.

Introduction

Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic used in the management of hypertension and edema.[3] It functions by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased water excretion.[3][4] Given its extensive use, a sensitive and selective analytical method is crucial for determining its concentration in biological matrices to support clinical and pharmaceutical development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[5] The use of a stable isotope-labeled internal standard, such as Hydrochlorothiazide-D2, 15N2, is paramount in LC-MS/MS-based quantification. A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, thereby compensating for variations in sample preparation and matrix effects. This ensures the highest degree of accuracy and precision in the final concentration determination.

This application note provides a comprehensive, step-by-step protocol for the quantification of HCTZ in human plasma, from sample preparation to data acquisition and analysis, using Hydrochlorothiazide-D2, 15N2 as the internal standard.

Experimental

Materials and Reagents

-

Analytes and Internal Standard: Hydrochlorothiazide (HCTZ) reference standard and Hydrochlorothiazide-D2, 15N2 (HCTZ-IS) were sourced from a reputable supplier.

-

Solvents and Chemicals: HPLC-grade acetonitrile, methanol, and water were used. Formic acid and ammonium formate were of analytical grade.

-

Biological Matrix: Drug-free human plasma was obtained from an accredited biobank.

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was utilized for this analysis.

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Individual stock solutions of HCTZ and HCTZ-IS were prepared in methanol at a concentration of 1 mg/mL.

-

Working Solutions: A series of HCTZ working solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards. Quality control (QC) samples were prepared at low, medium, and high concentrations in a similar manner from a separate stock solution weighing.

-

Internal Standard Working Solution: The HCTZ-IS stock solution was diluted to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

-

Spiking into Plasma: CC and QC working solutions were spiked into blank human plasma (at 5% of the total volume) to generate calibration standards and QC samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The rationale for choosing LLE is its effectiveness in removing proteins and phospholipids from the plasma matrix, which can cause ion suppression and interfere with the analysis, while providing good recovery for HCTZ.

Protocol:

-

Aliquot 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL polypropylene tube.

-

Add 50 µL of the HCTZ-IS working solution (100 ng/mL) to each tube, except for the blank matrix samples.

-

Vortex mix for 10 seconds.

-

Add 1 mL of ethyl acetate-dichloromethane (8:2, v/v) as the extraction solvent.[6]

-

Vortex mix vigorously for 3 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[6]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized to achieve a sensitive, selective, and rapid analysis. A C18 stationary phase was selected due to its proven utility in retaining and separating moderately polar compounds like HCTZ from endogenous plasma components.[7][8] Negative ionization mode was chosen as it provides a significantly higher response for HCTZ.[9][10]

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Condition |

| LC System | |

| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or a shallow gradient optimized for peak shape and separation from matrix components. |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | See Table 2 |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

| Dwell Time | 200 ms |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Rationale for Transition Selection |

| HCTZ | 296.0 | 204.9 | The deprotonated molecule [M-H]⁻ is selected in Q1. The fragment at m/z 204.9 corresponds to a stable product ion, providing high specificity and sensitivity for quantification.[9][11][12] |

| HCTZ-IS | 299.0 | 205.9 | The precursor ion reflects the mass increase from the stable isotope labels. The fragmentation pattern is analogous to the unlabeled compound, ensuring similar behavior during analysis.[9] |

Method Validation

The developed method was validated in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][13]

Selectivity and Specificity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources to evaluate potential interference from endogenous components at the retention time of HCTZ and HCTZ-IS. No significant interfering peaks were observed.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of calibration standards over a specified concentration range. The calibration curve was constructed by plotting the peak area ratio of HCTZ to HCTZ-IS against the nominal concentration of HCTZ. A linear regression with a weighting factor of 1/x² was used. The method was found to be linear over the range of 0.5 to 500 ng/mL with a correlation coefficient (r²) greater than 0.99.[14]

Accuracy and Precision

Intra- and inter-day accuracy and precision were determined by analyzing QC samples at low, medium, and high concentration levels in replicate (n=6) on three separate days. The acceptance criteria were a precision (%CV) of ≤15% and an accuracy (%RE) within ±15% of the nominal value.

Table 3: Summary of Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LQC | 1.5 | < 6.5 | ± 5.0 | < 8.0 | ± 6.0 |

| MQC | 75 | < 5.0 | ± 4.0 | < 6.0 | ± 5.0 |

| HQC | 400 | < 4.5 | ± 3.5 | < 5.5 | ± 4.5 |

Recovery and Matrix Effect

The extraction recovery of HCTZ was determined by comparing the peak areas of extracted QC samples to those of unextracted samples (spiked into the post-extraction solvent). The matrix effect was evaluated by comparing the peak areas of HCTZ spiked into post-extraction blank plasma supernatant with those of pure standard solutions. The recovery was consistent across the QC levels, and no significant matrix effect was observed.

Stability

The stability of HCTZ in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicated that HCTZ is stable under all tested conditions.

Workflow Diagram

Caption: Workflow for Hydrochlorothiazide Quantification.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of hydrochlorothiazide in human plasma. The use of a stable isotope-labeled internal standard, Hydrochlorothiazide-D2, 15N2, ensures the accuracy and precision of the results. The simple and efficient liquid-liquid extraction protocol provides clean extracts and consistent recoveries. The method has been thoroughly validated according to FDA guidelines and is well-suited for high-throughput bioanalysis in support of clinical and pharmaceutical studies.

References

-

Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497. Available from: [Link]

-

LC-MS/MS Method for the Determination of HCTZ and Losartan from Human Plasma Using SOLA CX. LabRulez LCMS. Available from: [Link]

-

LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ResearchGate. Available from: [Link]

-

Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. International Journal of Pharmaceutical Sciences and Medicine. Available from: [Link]

-

Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology. Available from: [Link]

-

Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation. Scientific Reports. Available from: [Link]

-

LC–MS/MS Method for Quantitation of Hydrochlorothia-zide and Nifedipine in Human Plasma. Semantic Scholar. Available from: [Link]

-

Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis. Available from: [Link]

-

Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. Available from: [Link]

-

Rapid Determination of Hydrochlorothiazide in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

-

Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis. Available from: [Link]

-

Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica. Available from: [Link]

-

Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study. Journal of Chromatography B. Available from: [Link]

-

HPLC Method for Analysis of Hydrochlorothiazide. SIELC Technologies. Available from: [Link]

-

Analysis of Hydrocholorothiazide by Using Ultra Performance Liquid Chromatography. International Journal of Trend in Scientific Research and Development. Available from: [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available from: [Link]

-

Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

-

USFDA guidelines for bioanalytical method validation. SlideShare. Available from: [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available from: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]

Sources

- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 3. HPLC Method for Analysis of Hydrochlorothiazide | SIELC Technologies [sielc.com]

- 4. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijisrt.com [ijisrt.com]

- 9. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. lcms.cz [lcms.cz]

- 12. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hhs.gov [hhs.gov]

- 14. lcms.labrulez.com [lcms.labrulez.com]

Sample preparation techniques for hydrochlorothiazide in human plasma

Application Note: Advanced Sample Preparation Strategies for Hydrochlorothiazide (HCTZ) in Human Plasma

Abstract

Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic with unique physicochemical properties that challenge standard bioanalytical workflows. Its polarity (LogP ~ -0.[1]07) and acidic sulfonamide moieties (pKa 7.9, 9.2) require specific sample preparation strategies to mitigate matrix effects and ensure high recovery in LC-MS/MS analysis. This guide details three distinct protocols—Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—providing the mechanistic rationale and step-by-step methodology for each.[1]

Introduction & Physicochemical Context

Developing a robust assay for HCTZ requires understanding its behavior in a biological matrix.[1] Unlike lipophilic drugs that easily partition into organic solvents, HCTZ is relatively polar and exists as a zwitterion or negative ion at physiological pH.[1]

-

The Challenge: HCTZ suffers from ion suppression in Electrospray Ionization (ESI) due to phospholipids present in human plasma.

-

The Solution: The extraction method must not only recover the analyte but actively remove phospholipids.

-

Mechanistic Insight: HCTZ contains two sulfonamide groups.[1] To extract it efficiently, we must suppress its ionization (keep it neutral) by lowering the pH below its pKa (pH < 6.0) during extraction steps.

Method 1: Solid Phase Extraction (SPE) – The Gold Standard

Best For: High-sensitivity clinical trials, PK studies requiring LLOQ < 1 ng/mL.[1]

SPE offers the highest cleanliness and recovery by using a polymeric sorbent that retains the drug while washing away salts and proteins. We utilize a Hydrophilic-Lipophilic Balance (HLB) copolymer, which is ideal for polar compounds like HCTZ.[1]

Experimental Protocol (HLB Cartridge)

Materials:

-

Cartridge: Waters Oasis HLB (30 mg, 1 cc) or equivalent (e.g., Phenomenex Strata-X).[1]

-

Reagents: Methanol (MeOH), Milli-Q Water, 2% Formic Acid in Water.[1]

Workflow:

-

Sample Pre-treatment:

-

Conditioning:

-

Loading:

-

Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

-

-

Washing:

-

Add 1 mL 5% MeOH in Water . Rationale: Removes salts and proteins without eluting the polar HCTZ.

-

-

Elution:

-

Elute with 1 mL Pure Methanol .

-

-

Post-Processing:

Visual Workflow (SPE)

Caption: Step-by-step Solid Phase Extraction workflow using HLB sorbent technology.

Method 2: Liquid-Liquid Extraction (LLE) – The Cost-Effective Alternative

Best For: Labs reducing consumable costs while maintaining cleaner extracts than precipitation.[1]

Standard non-polar solvents (Hexane) fail to extract HCTZ efficiently. We must use a semi-polar organic system.[1] The mixture of Ethyl Acetate (EtAc) and Dichloromethane (DCM) is field-proven to maximize recovery.

Experimental Protocol

Materials:

-

Extraction Solvent: Ethyl Acetate : Dichloromethane (70:30 v/v).

-

Buffer: Ammonium Formate (pH 3.0).

Workflow:

-

Aliquot: Transfer 200 µL plasma to a clean glass tube.

-

Spike: Add IS and 100 µL Ammonium Formate buffer (pH 3.0) . Vortex.

-

Extract: Add 2.5 mL Extraction Solvent (EtAc:DCM 70:30) .

-

Agitate: Vortex vigorously for 5 minutes or shaker for 10 minutes.

-

Separate: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Recover: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Pour off the organic (top) supernatant into a fresh tube.

-

Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL mobile phase.

Method 3: Protein Precipitation (PPT) – High Throughput Screening

Best For: Discovery stage PK, high-concentration samples (>10 ng/mL).[1]

While simple, PPT is prone to "ion suppression" because phospholipids are not removed.[1] We use Acetonitrile (ACN) as it precipitates proteins more effectively than methanol for this matrix.

Experimental Protocol

Workflow:

-

Aliquot: 50 µL plasma into a 96-well plate or microcentrifuge tube.

-

Precipitate: Add 150 µL Cold Acetonitrile (containing IS). Ratio 3:1.[1][4][5]

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: High speed (14,000 rpm) for 10 minutes.

-

Transfer: Transfer 100 µL supernatant to a fresh plate.

-

Dilute: Add 100 µL Water to the supernatant (to match initial mobile phase strength and prevent peak broadening).

Comparative Analysis & Decision Matrix

| Feature | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | High (>95%) | Moderate-High (~85%) | Variable (~75-85%) |

| Cleanliness | Excellent (Phospholipids removed) | Good | Poor (High matrix effect) |

| Sensitivity (LLOQ) | < 0.5 ng/mL | ~ 1-5 ng/mL | ~ 10 ng/mL |

| Cost | High ( | Low ($) | Very Low ($) |

| Throughput | Medium (requires manifold) | Low (manual steps) | High (automation friendly) |

Decision Tree for Method Selection

Caption: Decision matrix for selecting the optimal HCTZ sample preparation technique.

References

-

Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis. Available at: [Link]

-

A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. Molecules (MDPI). Available at: [Link][6]

-

Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS. Frontiers in Pharmacology. Available at: [Link][2][7][6][8][9]

-

LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ResearchGate. Available at: [Link]

-

PubChem Compound Summary for CID 3639, Hydrochlorothiazide. National Center for Biotechnology Information.[1] Available at: [Link]

Sources

- 1. Hydrochlorothiazide CAS#: 58-93-5 [m.chemicalbook.com]

- 2. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Simple determination of hydrochlorothiazide in human plasma and urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrochlorothiazide [drugfuture.com]

- 8. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Bioanalytical Method Validation of Hydrochlorothiazide in Human Plasma Following FDA Guidelines

Introduction: The Critical Role of Bioanalytical Method Validation in Drug Development

Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic used in the management of hypertension and edema.[1][2] Accurate quantification of HCTZ in biological matrices, such as human plasma, is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, which form the bedrock of regulatory submissions for new drug approvals.[3] The U.S. Food and Drug Administration (FDA) mandates rigorous validation of bioanalytical methods to ensure the reliability, reproducibility, and accuracy of the data generated.[4]

This document provides a comprehensive guide for the bioanalytical method validation of hydrochlorothiazide in human plasma, with a specific focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1] Our approach is grounded in the principles outlined in the FDA's guidance for industry, most notably the ICH M10 Bioanalytical Method Validation and Study Sample Analysis, adopted in 2022.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind each validation parameter.

The "Why": Understanding the Core Principles of FDA Bioanalytical Method Validation

The purpose of bioanalytical method validation is to establish that the analytical procedure is suitable for its intended purpose.[3] This involves a series of experiments to demonstrate the method's performance characteristics. A well-validated method provides confidence that the measured concentrations of an analyte in a biological matrix are accurate and precise.

Here, we delve into the key validation parameters as per FDA guidelines, explaining the causality behind each experimental choice.

Specificity and Selectivity

Why it's critical: Specificity ensures that the signal measured is solely from the analyte of interest, without interference from endogenous components in the biological matrix, metabolites, or co-administered drugs.[7] In a complex matrix like plasma, the potential for interfering substances is high.

How it's assessed:

-

Analysis of at least six independent sources of blank plasma to investigate for interfering peaks at the retention time of hydrochlorothiazide and its internal standard (IS).[7]

-

Comparison of the chromatograms of blank plasma, plasma spiked with HCTZ and IS at the Lower Limit of Quantification (LLOQ), and an actual study sample.[8]

Linearity and Range

Why it's critical: Linearity demonstrates the proportional relationship between the analyte concentration and the instrument's response over a defined range. This range must encompass the expected concentrations in the study samples. A linear response allows for accurate quantification across a spectrum of concentrations.

How it's assessed:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

-

A minimum of five to six non-zero concentrations should be used to establish the calibration curve.[9]

-

The linearity is typically evaluated using a weighted linear regression model (e.g., 1/x or 1/x²), and the correlation coefficient (r²) should be consistently ≥ 0.99.[1][10]

Accuracy and Precision

Why it's critical: Accuracy reflects the closeness of the measured concentration to the true value, while precision describes the degree of scatter or variability between repeated measurements. Together, they define the reliability and reproducibility of the method.

How it's assessed:

-

Intra-day (within-run) and Inter-day (between-run) Accuracy and Precision: Assessed by analyzing replicate Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[11]

-

The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[10]

Sensitivity

Why it's critical: The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[10] The LLOQ must be sufficient to quantify the lowest expected concentrations in the study samples.

How it's assessed:

-

The LLOQ is established as the lowest standard on the calibration curve.

-

The analyte response at the LLOQ should be at least five times the response of a blank sample.

Stability

Why it's critical: Stability evaluations are crucial to ensure that the concentration of hydrochlorothiazide does not change from the time of sample collection to the time of analysis. Degradation of the analyte can lead to underestimation of its true concentration.

How it's assessed:

-

Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles.[12]

-

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a duration that reflects the sample handling time.[12]

-

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for a period that covers the duration of the study.[13]

-

Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler.[13]

-

The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8]

Experimental Workflow and Protocols

A robust and reliable bioanalytical method for hydrochlorothiazide in human plasma using LC-MS/MS involves several key stages, from sample preparation to data analysis.

Caption: Overall bioanalytical method validation workflow for hydrochlorothiazide.

Detailed Protocol: LC-MS/MS Method for Hydrochlorothiazide in Human Plasma

This protocol describes a validated method for the quantification of hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry.

Materials and Reagents

-

Hydrochlorothiazide (HCTZ) reference standard (purity ≥ 98%)

-

Hydrochlorothiazide-¹³C,d₂ (HCTZ-IS) or another suitable stable isotope-labeled internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Extraction solvent (e.g., diethyl ether:dichloromethane, 70:30, v/v)[1]

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve an appropriate amount of HCTZ and HCTZ-IS in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the HCTZ stock solution with 50% methanol to create working solutions for calibration standards and QC samples. Prepare a working solution of HCTZ-IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): Spike blank human plasma with the appropriate HCTZ working solutions to obtain a series of calibration standards. A typical range for HCTZ is 1 to 500 ng/mL.[2]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

LLOQ QC: At the lowest concentration of the calibration curve.

-

Low QC (LQC): Approximately 3 times the LLOQ.

-

Medium QC (MQC): In the mid-range of the calibration curve.

-

High QC (HQC): At approximately 80% of the Upper Limit of Quantification (ULOQ).

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

Caption: Step-by-step liquid-liquid extraction (LLE) workflow.

-

To 200 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the HCTZ-IS working solution and vortex briefly.[10]

-

Add 1 mL of the extraction solvent (e.g., ethyl acetate:dichloromethane, 8:2, v/v).[10]

-

Vortex the mixture for 3 minutes.[10]

-

Centrifuge at 4000 x g for 10 minutes at 4°C.[10]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[10]

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.[10]

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

| Parameter | Recommended Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1][14] |

| Monitored Transitions | HCTZ: m/z 296.1 → 205.2; HCTZ-IS: m/z 298.9 → 206.3[1][10] |

| Dwell Time | 200 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Data Presentation: Summary of Acceptance Criteria

The following table summarizes the FDA's acceptance criteria for the key validation parameters.

| Validation Parameter | Acceptance Criteria |

| Specificity/Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |

| Linearity | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy (Intra- and Inter-day) | Mean concentration within ±15% of nominal value (±20% for LLOQ). |

| Precision (Intra- and Inter-day) | Coefficient of Variation (%CV) ≤ 15% (≤ 20% for LLOQ). |

| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) | Mean concentration of stability samples within ±15% of nominal concentration. |

| Recovery | Should be consistent, precise, and reproducible. |

Conclusion: Ensuring Data Integrity through Rigorous Validation

A thoroughly validated bioanalytical method is a non-negotiable prerequisite for the successful conduct of regulated nonclinical and clinical studies. This guide has provided a comprehensive framework for the validation of a bioanalytical method for hydrochlorothiazide in human plasma, in accordance with FDA guidelines. By understanding the scientific principles behind each validation parameter and adhering to detailed, robust protocols, researchers can ensure the integrity and reliability of their data, ultimately contributing to the development of safe and effective medicines.

References

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Patel, D. S., Sharma, P., Sanyal, M., Shrivastav, P. S. (2018). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 9, 119. [Link]

-

Shimadzu Corporation. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. [Link]

-

Barbhaiya, R. H., Shukla, U. A., Kliem, K. S., Pitts, J. E. (1992). Determination of plasma hydrochlorothiazide levels in humans. Journal of Pharmaceutical Sciences, 81(1), 76-79. [Link]

-

Kalyani, G., et al. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica, 36(4). [Link]

-

van Amsterdam, P., et al. (2018). Bioanalytical Method Development and Validation: from the USFDA 2001 to the USFDA 2018 Guidance for Industry. ResearchGate. [Link]

-

Al-Salami, H., et al. (2021). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Bentham Science Publishers. [Link]

-

Ongas, W. O., et al. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Determination of HCTZ and Losartan from Human Plasma Using SOLA CX. [Link]

-

U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

Shah, J., et al. (2012). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 2(4), 266-274. [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

Shah, D. A., et al. (2016). Challenges in Simultaneous Determination of Hydrochlorothiazide and Ramipril in Human Plasma: Application to a Bioequivalence Study. Journal of Chromatographic Science, 54(8), 1363-1372. [Link]

-

Siregar, C., et al. (2021). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. Journal of Physics: Conference Series, 1788, 012035. [Link]

-

Al-Ghananeem, A. M., et al. (2023). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. Molecules, 28(4), 1629. [Link]

-

U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

-

Rote, A. R., & Sonavane, P. R. (2012). Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma. American Journal of Analytical Chemistry, 3(11), 774-778. [Link]

-

Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. [Link]

-

Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

Sources

- 1. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. researchgate.net [researchgate.net]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma [scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. lcms.cz [lcms.cz]

Application Note: Establishing a Robust Calibration Curve for the Quantitative Analysis of Hydrochlorothiazide

Abstract

This application note provides a comprehensive and scientifically grounded protocol for establishing a reliable calibration curve for the quantification of hydrochlorothiazide (HCTZ). Designed for researchers, analytical scientists, and drug development professionals, this guide moves beyond a simple list of steps to explain the causality behind experimental choices. By integrating principles from regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document serves as a practical tool for generating accurate, precise, and defensible analytical data. The protocol focuses on High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a widely accessible and robust technique for this purpose.

Introduction: The Imperative for Accurate Quantification

Hydrochlorothiazide (HCTZ) is a thiazide diuretic widely prescribed for the treatment of hypertension and edema.[1][2] As a foundational medication in cardiovascular therapy, the accurate determination of its concentration in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for ensuring product quality, performing pharmacokinetic studies, and guaranteeing patient safety.

The objective of any quantitative analytical method is to demonstrate that it is suitable for its intended purpose.[3] The cornerstone of this demonstration is the calibration curve, which mathematically defines the relationship between the known concentration of an analyte and the instrument's response. A properly established and validated calibration curve ensures that the concentration of unknown samples can be determined with confidence. This guide will detail the theoretical principles and practical steps for creating a calibration curve for HCTZ that is not only linear but also validated according to stringent scientific and regulatory standards.[3][4]

Foundational Principles of Analytical Calibration

A calibration curve is constructed by analyzing a series of standards prepared at known concentrations. The instrument's response (e.g., peak area in chromatography) is plotted against the concentration, and a mathematical model is fitted to the data. For most chromatographic applications, this relationship is designed to be linear.

The Linear Regression Model The relationship is typically described by the equation of a straight line:

y = mx + c

Where:

-

y is the instrument response (e.g., peak area).

-

x is the analyte concentration.

-

m is the slope of the line, representing the change in response per unit of concentration.

-

c is the y-intercept, which ideally should be close to zero.

The process of fitting this line to the data points is known as linear regression, often employing the method of least squares to minimize the total error between the observed data and the fitted line.[5]

Why Linearity is Critical A linear relationship is predictable and simplifies data interpretation. Regulatory bodies like the ICH mandate the assessment of linearity to ensure that the method provides results that are directly proportional to the concentration of the analyte in the sample, within a given range.[6][7] However, simply achieving a high correlation coefficient is not enough. A thorough evaluation, including the analysis of residuals, is necessary to confirm the validity of the linear model.[7][8]

Materials and Methods

This section outlines a typical setup for HCTZ analysis via HPLC-UV. The specific conditions serve as a robust starting point and should be optimized as part of method development.

Reagents and Materials

-

Reference Standard: USP Hydrochlorothiazide Reference Standard (or equivalent pharmacopoeial grade).

-

Solvents: HPLC-grade acetonitrile and methanol.

-

Water: High-purity, HPLC-grade water (e.g., 18.2 MΩ·cm).

-

Buffer Reagents: Monobasic potassium phosphate, phosphoric acid (or similar, for pH adjustment).[9]

-

Glassware: Class A volumetric flasks and pipettes.

-

Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.[10]

Instrumentation and Chromatographic Conditions

-

System: A High-Performance Liquid Chromatograph equipped with a degasser, quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

-

Analytical Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Rationale: A C18 stationary phase provides excellent retention and separation for moderately polar compounds like HCTZ from potential impurities or formulation excipients.

-

-

Data System: Chromatography data station for instrument control, data acquisition, and processing.

Table 1: Example HPLC-UV Operating Parameters

| Parameter | Recommended Condition | Rationale |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.7) (30:70 v/v)[11] | Provides good peak shape and retention time stability. The acidic pH ensures HCTZ is in a single, non-ionized form. |

| Flow Rate | 1.0 mL/min[10] | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure. |

| Column Temp. | 35 °C[10] | Reduces viscosity and improves peak symmetry. Maintaining a constant temperature is crucial for reproducible retention times. |

| Detection λ | 275 nm[10] | This is near the absorbance maximum for HCTZ, providing high sensitivity. |

| Injection Vol. | 10 µL[10] | A typical volume that balances sensitivity with the risk of column overload. |

| Run Time | ~10 minutes | Sufficient to allow for the elution of HCTZ and any potential late-eluting compounds. |

Experimental Protocols: A Step-by-Step Guide

The accuracy of the entire analysis hinges on the careful preparation of the standard solutions. Each step must be executed with precision.

Protocol 1: Preparation of HCTZ Stock Solution (1000 µg/mL)

-

Weighing: Accurately weigh approximately 25 mg of the HCTZ reference standard using a calibrated analytical balance and record the weight precisely.

-

Transfer: Quantitatively transfer the weighed standard into a 25 mL Class A volumetric flask.

-

Dissolution: Add approximately 15-20 mL of diluent (e.g., Methanol or a mixture of Acetonitrile/Water similar to the mobile phase[10]). Sonicate for 10-15 minutes to ensure complete dissolution.[10][12]

-

Dilution to Volume: Allow the solution to return to ambient temperature. Then, carefully add diluent to the calibration mark on the flask.

-

Homogenization: Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous. This is your Primary Stock Solution .

-

Expert Insight: The choice of diluent is critical. It must be able to fully solubilize the analyte and be compatible with the mobile phase to prevent peak distortion upon injection. Using methanol initially can aid dissolution before diluting with a mobile-phase-like solvent.[9]

Protocol 2: Preparation of Calibration Curve Standards

Prepare a series of at least six calibration standards from the Primary Stock Solution via serial dilution. The concentration range must encompass the expected concentration of the unknown samples. For a typical assay of a pharmaceutical product, a range of 80% to 120% of the test concentration is recommended.[13]